REACTION_CXSMILES
|
ClC1C=CC(C(=O)[CH2:7][CH:8]([CH3:11])[CH:9]=O)=CC=1.S(C1[CH:25]=[CH:24][C:22]([NH2:23])=CC=1)(=O)(=O)N>>[CH2:7]([N:23]([CH:22]=[CH:24][CH3:25])[CH2:9][CH:8]([CH3:7])[CH3:11])[CH:8]([CH3:11])[CH3:9]
|
Name
|
2-(4-chlorophenacyl) propionaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(CC(C=O)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N(CC(C)C)C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |